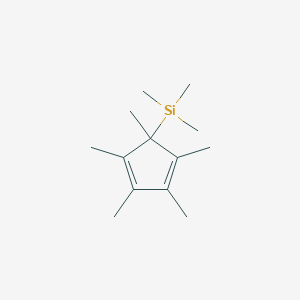

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

描述

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (CAS: 87778-95-8) is an organosilicon derivative of the pentamethylcyclopentadiene framework. Its molecular formula is C₁₃H₂₄Si, with a molecular weight of 208.41 g/mol. Key physical properties include a density of 0.864 g/cm³ and a boiling point of 100–101 °C at 10 mmHg . The compound is commercially available and stored at 0–10°C . The trimethylsilyl (TMS) substituent at the 5-position introduces steric bulk and electronic effects distinct from methyl groups, influencing its reactivity and applications in organometallic chemistry .

属性

IUPAC Name |

trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24Si/c1-9-10(2)12(4)13(5,11(9)3)14(6,7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTWQEUDFDAMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C1C)C)(C)[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402071 | |

| Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87778-95-8 | |

| Record name | Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene typically proceeds via a two-step approach:

Step 1: Preparation of the Pentamethylcyclopentadiene Precursor

Starting from cyclopentadiene, methylation is performed to introduce five methyl groups on the ring. This is commonly achieved using methylating agents such as methyl iodide under basic conditions, ensuring full substitution at all five positions.Step 2: Introduction of the Trimethylsilyl Group

The pentamethylcyclopentadiene intermediate is then reacted with trimethylsilyl chloride (TMSCl) to install the trimethylsilyl moiety at the 5-position. This reaction is facilitated by a base, often triethylamine, which scavenges the hydrogen chloride formed and drives the silylation forward. The reaction is typically conducted in anhydrous solvents under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation of sensitive intermediates.

Reaction Conditions and Optimization

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane, or hexane are preferred to maintain moisture-free conditions.

- Temperature: Reactions are generally performed at ambient to slightly elevated temperatures to optimize reaction rates while minimizing side reactions.

- Atmosphere: Inert atmosphere is crucial to prevent degradation of the trimethylsilyl group.

- Base: Triethylamine is commonly used, but other organic bases may be employed depending on scale and desired reaction kinetics.

Industrial Scale Considerations

For large-scale production, continuous flow reactors and automated systems are utilized to enhance reproducibility and yield. Reaction parameters are carefully controlled to optimize purity and minimize byproducts such as partially silylated or methylated compounds.

Detailed Reaction Scheme and Data Table

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclopentadiene + Methyl iodide | Base (e.g., NaH), Anhydrous solvent | 1,2,3,4,5-pentamethylcyclopentadiene | Full methylation at all five positions |

| 2 | Pentamethylcyclopentadiene + TMSCl | Triethylamine, Anhydrous solvent, Inert atmosphere | This compound | Silylation at 5-position; moisture-sensitive |

Purification Techniques

Post-reaction, the crude product typically contains unreacted starting materials, side products, and salts. Purification methods include:

- Column Chromatography: Silica gel chromatography using non-polar eluents to separate the silylated product from impurities.

- Fractional Distillation: Under reduced pressure to isolate the compound based on its boiling point (~100–101 °C at 10 mmHg).

- Crystallization: Less common due to the liquid state of the product but may be employed if suitable solvents are identified.

Analytical Characterization Supporting Preparation

The success and purity of the preparation are confirmed by various spectroscopic and analytical techniques:

| Technique | Observations/Indicators | Purpose |

|---|---|---|

| ¹H NMR | Singlet at δ ~0.1–0.3 ppm for trimethylsilyl protons; methyl protons at δ ~1.5–2.0 ppm | Confirms presence of TMS and methyl groups |

| ¹³C NMR | Signals at δ ~0–5 ppm for Si–C carbons; characteristic aromatic carbons | Structural verification |

| Infrared (IR) | Si–C stretching vibrations at ~600–800 cm⁻¹ | Confirms Si–C bond formation |

| Mass Spectrometry | Molecular ion peak at m/z ~208.4 (C13H24Si) | Molecular weight confirmation |

| X-ray Crystallography | Resolves molecular geometry and confirms silyl group position | Structural confirmation |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Base | Triethylamine | Neutralizes HCl, drives silylation |

| Solvent | Anhydrous THF, dichloromethane, hexane | Prevents hydrolysis, maintains inertness |

| Temperature | 20–40 °C | Balances reaction rate and selectivity |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture ingress |

| Reaction Time | Several hours (2–6 h) | Ensures complete conversion |

| Purification Method | Column chromatography, fractional distillation | Isolates pure product |

化学反应分析

Types of Reactions: 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Fluoride sources like tetra-n-butylammonium fluoride.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted cyclopentadiene derivatives.

科学研究应用

Chemistry: 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is used as a precursor in the synthesis of complex organosilicon compounds. It serves as a building block in the preparation of catalysts and ligands for various chemical reactions.

Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of high-performance materials, including silicone-based polymers and resins. Its stability and reactivity make it valuable in the development of advanced materials with specific properties.

作用机制

The mechanism of action of 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene (Cp*H)

- Molecular Formula : C₁₀H₁₆

- Molecular Weight : 136.24 g/mol

- Key Features: Synthesized in 1960, CpH is a precursor to the [C₅(CH₃)₅]⁻ (Cp−) ligand, widely used in organometallic complexes due to its stability and resistance to dimerization . Unlike cyclopentadiene (CpH), Cp*H remains monomeric under standard conditions, simplifying storage and handling . The crystal structure was resolved in 2017, revealing a planar cyclopentadiene ring with methyl substituents .

5-Nitro-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.24 g/mol

- Key Features: The nitro group is strongly electron-withdrawing, reducing the electron density of the cyclopentadiene ring . This property may destabilize the anion ([C₅(CH₃)₄NO₂]⁻), limiting its utility in metal coordination compared to Cp*−.

- Contrast with Target Compound :

1,2,3,4-Tetramethyl-1,3-cyclopentadiene (TMCPD)

- Molecular Formula : C₉H₁₄

- Molecular Weight : 122.21 g/mol

- Key Features :

- Contrast with Target Compound :

- The absence of a fifth methyl group and the TMS substituent results in distinct electronic environments, affecting photochemical reactivity and ligand applications.

5-Formyl-1,2,3,4,5-pentamethylcyclopenta-1,3-diene

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol

- Key Features :

- Contrast with Target Compound :

- The TMS group’s migratory aptitude is higher than formyl’s due to partial positive charge stabilization in the transition state, favoring aromatic transition states .

生物活性

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (abbreviated as TMS-DMPCD) is an organosilicon compound notable for its structural features and potential applications in various fields including organic synthesis and materials science. This article delves into the biological activity of TMS-DMPCD, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C13H24Si

- Molar Mass : 208.42 g/mol

- CAS Number : 87778-95-8

- Appearance : Light yellow to brown clear liquid

- Boiling Point : 100-101 °C at 10 mmHg

- Density : 0.864 g/mL at 25 °C

The biological activity of TMS-DMPCD is primarily attributed to its ability to undergo various chemical transformations facilitated by the trimethylsilyl group. This group can stabilize reactive intermediates and enhance the compound's reactivity in biological systems. While specific biological pathways are not extensively documented, the compound's derivatives may exhibit significant interactions with biological macromolecules.

Potential Therapeutic Uses

- Drug Delivery Systems : The structural properties of TMS-DMPCD allow it to serve as a precursor for synthesizing biologically active molecules that could be utilized in drug delivery systems.

- Synthesis of Bioactive Compounds : TMS-DMPCD can be used as a building block in the preparation of various organosilicon compounds that may possess therapeutic properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of TMS-DMPCD, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Trimethylsilylacetylene | Alkyne | Source of acetylene in organic synthesis |

| Trimethylsilyl chloride | Silylating agent | Used in organic synthesis |

| Pentamethylcyclopentadiene | Cyclopentadiene | Building block for various reactions |

TMS-DMPCD is distinctive due to its combination of a trimethylsilyl group and a pentamethyl-substituted cyclopentadiene ring, which provides unique stability and reactivity profiles.

Safety and Handling

Given its chemical nature, TMS-DMPCD is moisture-sensitive and should be stored under inert conditions at low temperatures. Safety precautions include:

- Avoiding contact with skin and eyes.

- Using protective gear when handling.

- Storing away from heat sources and moisture.

常见问题

Q. What synthetic methodologies are employed to prepare 5-(trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene?

The synthesis involves sequential alkylation and silylation steps. Starting with a cyclopentadiene precursor, methyl groups are introduced via alkylating agents (e.g., methyl iodide) under basic conditions. The trimethylsilyl group is then incorporated using trimethylsilyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification typically employs column chromatography or fractional distillation to isolate the product from byproducts like unreacted starting materials or partially substituted derivatives. Key challenges include controlling regioselectivity and minimizing steric hindrance during silylation .

Q. How can spectroscopic techniques characterize this compound?

- ¹H/¹³C NMR : The trimethylsilyl group produces distinct singlets (δ ~0.1–0.3 ppm for ¹H; δ ~0–5 ppm for ¹³C). Methyl substituents on the cyclopentadiene ring appear as sharp singlets (δ ~1.5–2.0 ppm for ¹H).

- IR Spectroscopy : Si–C stretching vibrations are observed at ~600–800 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z ~248 for C₁₃H₂₄Si).

- X-ray Crystallography : Resolves steric crowding and confirms the silyl group’s spatial orientation .

Advanced Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence ligand behavior in transition metal complexes?

The trimethylsilyl group introduces significant steric bulk, which stabilizes low-coordination-state metal centers by shielding reactive sites. Electronically, it acts as a weak σ-donor but a strong π-acceptor due to Si–C hyperconjugation, altering metal-ligand bond strengths. Comparative studies with purely alkylated analogs (e.g., pentamethylcyclopentadienyl ligands) show reduced ligand lability and enhanced thermal stability in silylated derivatives. Computational methods (DFT) quantify these effects by analyzing charge distribution and bond dissociation energies .

Q. What strategies optimize the synthesis of metallocene complexes using this ligand?

- Reaction Conditions : Use anhydrous solvents (e.g., THF, hexane) and inert atmospheres to prevent hydrolysis of the silyl group.

- Metal Precursors : Alkali metal salts (e.g., Na⁺ or K⁺) of the ligand react with metal halides (e.g., FeCl₂, ZrCl₄) to form complexes like (C₅Me₄SiMe₃)₂Fe.

- Kinetic Control : Slow addition of the ligand salt prevents aggregation.

- Post-Synthetic Modifications : Functionalize the silyl group via hydrosilylation or cross-coupling reactions to tailor ligand properties .

Q. How does this ligand compare to other sterically hindered cyclopentadienyl derivatives in catalytic applications?

Methodological Considerations

Q. What experimental precautions are critical when handling this compound?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to hydrolytic instability of the Si–C bond.

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition into siloxanes and hydrocarbons.

- Toxicity : Use fume hoods and PPE (gloves, goggles) to mitigate exposure risks, as silylated compounds can release volatile silanes .

Q. How can contradictions in reported ligand donor strengths be resolved?

Discrepancies arise from differing experimental setups (e.g., solvent polarity, metal center choice). To reconcile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。